Raptinal
Overview
Description
Raptinal is a small, lipophilic molecule . It was discovered in 2015 as a compound that can induce intrinsic apoptosis within minutes in a wide range of cell lines by directly disrupting mitochondrial function .
Molecular Structure Analysis
While the exact molecular structure of Raptinal is not explicitly mentioned in the sources, it is described as a small, lipophilic molecule . This suggests that it has a structure that allows it to dissolve in lipids and fats, which is a common characteristic of many drug molecules.
Scientific Research Applications
Retinal Angiomatous Proliferation (RAP) Research
RAP is a unique variant of neovascular age-related macular degeneration. Studies like Tsai et al. (2017) have shown that up to 15% of patients with neovascular age-related macular degeneration have RAP. This condition is often associated with severe vision loss due to the development of retinal pigment epithelial tears and geographic atrophy. Recent advances in imaging technology, such as optical coherence tomography, have improved the diagnosis, staging, and monitoring of RAP. Treatment primarily involves anti-vascular endothelial growth factor therapy, with other options including photodynamic therapy combined with antiangiogenic agents or corticosteroids (Tsai et al., 2017).
Hepatocellular Carcinoma Research
In a study by Taha et al. (2020), Raptinal-loaded silver nanoparticles were tested on a hepatocellular carcinoma-induced mouse model. The study demonstrated significant increases in apoptotic genes and a decrease in alpha-fetoprotein levels, suggesting the potential of Raptinal as a therapeutic agent in treating early hepatocellular carcinoma (Taha et al., 2020).
Intrinsic Pathway Apoptosis Research
Palchaudhuri et al. (2015) discovered a small molecule named Raptinal, which initiates intrinsic pathway caspase-dependent apoptosis within minutes in multiple cell lines. This rapid apoptosis induction is unparalleled and aids in understanding the roles of mitochondrial function and complex I, III, and IV in apoptosis. Raptinal's ability to rapidly induce apoptosis presents new possibilities for studying apoptosis in vivo for various applications (Palchaudhuri et al., 2015).
Future Directions
Raptinal has broad implications for use in cell death studies as well as in the development of new PANX1 inhibitors . Its ability to simultaneously induce apoptosis and inhibit PANX1 channels makes it a compound of significant interest for research and the development of novel therapeutics for pathological conditions such as cancer and infectious diseases .
properties
IUPAC Name |
9-(9-formylfluoren-9-yl)fluorene-9-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANOOJJBKXTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raptinal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.